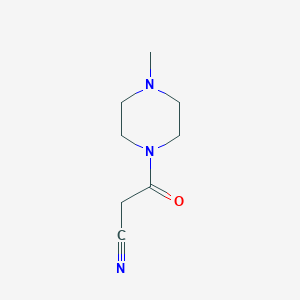

3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-10-4-6-11(7-5-10)8(12)2-3-9/h2,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWSZBRFBMIGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368192 | |

| Record name | 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-34-2 | |

| Record name | 4-Methyl-β-oxo-1-piperazinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-methylpiperazin-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-methylpiperazine with acrylonitrile under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the piperazine to the acrylonitrile.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles like alkyl halides or acyl chlorides.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of bioactive compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Key Structural Differences and Implications

Piperazine vs. Piperidine/Pyrrole/Thiazole Substituents :

- The 4-methylpiperazine group in the target compound enhances solubility in polar solvents due to its basicity, whereas analogs with 3-fluoropiperidine (e.g., ) may exhibit improved metabolic stability and lipophilicity, making them more suitable for drug candidates.

- Replacement with pyrrole or pyrazole (e.g., ) shifts reactivity toward electrophilic aromatic substitution, enabling the synthesis of nitrogen-rich heterocycles.

Electronic Effects: The nitrile group in all analogs facilitates nucleophilic attack, but electron-donating groups (e.g., methyl in piperazine) modulate reactivity. For example, this compound reacts with ketones (e.g., 4-methylcyclohexanone) in the presence of sulfur and NEt₃ to form tetrahydro-benzothiophenes, a scaffold prevalent in bioactive molecules .

Biological Relevance :

- The target compound is a precursor to Tofacitinib Impurity (), a Janus kinase (JAK) inhibitor derivative. Structural modifications, such as the addition of a pyrrolopyrimidine ring, significantly enhance target binding and potency.

- Analogs like 3-(benzofuran-2-yl)-3-oxopropanenitrile () demonstrate antiviral activity against flaviviruses, highlighting the role of aromatic substituents in biological targeting.

Biological Activity

3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and antitumor effects, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H14N4O

- Molecular Weight : 206.25 g/mol

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains.

Antitumor Activity

The compound has also shown promising antitumor activity in several studies. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines such as:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 12 |

In vivo studies further confirmed these findings, indicating that treatment with this compound led to a significant reduction in tumor size in mouse models of cancer.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interactions : It potentially interacts with specific receptors that modulate cellular signaling pathways critical for cell survival and growth.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, with one common approach involving the reaction of piperazine derivatives with appropriate nitriles under controlled conditions.

General Synthetic Route

- Starting Materials : 4-Methylpiperazine and a suitable acyl chloride or nitrile.

- Reagents : Use of bases such as triethylamine to facilitate the reaction.

- Conditions : Typically conducted at room temperature or slightly elevated temperatures for optimal yield.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of this compound. The results demonstrated that modifications to the piperazine ring enhanced activity against resistant strains, highlighting the importance of structural optimization in drug development.

Antitumor Research

In another significant study featured in Cancer Research, researchers investigated the antitumor effects of this compound on xenograft models. The study concluded that treatment resulted in a dose-dependent reduction in tumor growth, supporting further clinical exploration.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Methylpiperazin-1-yl)-3-oxopropanenitrile, and how can reaction efficiency be validated experimentally?

- Methodological Answer : A validated synthesis involves reacting methyl esters of substituted piperazines with acetonitrile derivatives under basic conditions. For example, a stepwise protocol () combines this compound with 4-(tert-butyl)cyclohexan-1-one and sulfur in the presence of NEt₃, heated at 50°C for 24 hours. Post-synthesis validation includes:

- Purity assessment : HPLC or GC-MS to confirm >95% purity.

- Structural confirmation : ¹H/¹³C NMR for functional group analysis and X-ray crystallography (using SHELX software ) for unambiguous stereochemical assignment.

Q. How can researchers characterize the stability and reactivity of this compound under varying experimental conditions?

- Methodological Answer :

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-dependent reactivity : Conduct kinetic studies in buffered solutions (pH 3–10) to monitor nitrile hydrolysis or ketone reduction pathways.

- Reactivity screening : Test with nucleophiles (e.g., amines, thiols) to map functional group interactions .

Advanced Research Questions

Q. How does structural modification of the piperazine ring in this compound influence its biological activity?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with fluoromethyl (), hydroxypiperidine ( ), or phenethyl substituents () and evaluate bioactivity.

- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) and receptor binding studies (SPR or radioligand displacement) to quantify affinity changes.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding modes relative to unmodified derivatives .

Q. What experimental strategies resolve contradictions in reported biological data for piperazine-containing nitriles like this compound?

- Methodological Answer :

- Meta-analysis : Systematically review literature to identify variables (e.g., assay type, cell lines) causing discrepancies.

- Reproducibility testing : Replicate key studies under controlled conditions (e.g., standardized cell viability assays with triplicate technical/biological replicates).

- Orthogonal validation : Cross-validate results using alternative methods (e.g., in vitro enzymatic activity vs. in vivo pharmacokinetic profiling) .

Q. How can advanced spectroscopic techniques elucidate the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- NMR titration : Monitor chemical shift perturbations in target proteins (e.g., ¹⁵N-HSQC for backbone amides) upon ligand binding.

- Cryo-EM/X-ray crystallography : Resolve ligand-protein complexes at atomic resolution to identify binding pockets.

- Mass spectrometry : Use HDX-MS (hydrogen-deuterium exchange) to map conformational changes in targets induced by ligand binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.